molecular formula C11H14O4 B8649807 Methyl 4-((2-hydroxyethoxy)methyl)benzoate

Methyl 4-((2-hydroxyethoxy)methyl)benzoate

Cat. No. B8649807
M. Wt: 210.23 g/mol
InChI Key: DAFHXTWTKVEOMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08226929B2

Procedure details

To a flame-dried 2-neck flask was added a solution of methyl-4-(hydroxymethylbenzoate (2.5 g, 15 mmol) in dichloromethane (30 mL). The reaction was purged with nitrogen and brought to −5° C. A dewar condenser (also flame-dried) containing a dry ice/acetone bath (−78° C.) was affixed to the flask and ethylene oxide-tetradeuterate was added (˜55 drops). Then BF3.Et2O (510 μL, 0.0041 mmol) was added dropwise and the reaction stirred at −5° C. for 35 minutes under nitrogen atmosphere. Monitoring by TLC (100% ethyl acetate) showed complete consumption of the starting material. The reaction was warmed to room temperature and vented to remove any excess ethylene oxide gas. The reaction was then diluted with brine and extracted with dichloromethane (2 times). The combined organics were dried over Na2SO4, filtered, and concentrated under reduced pressure to obtain a crude oil. Purification by flash column chromatography (4:1 pentane:ethyl acetate) provided the product as a clear oil (520 mg, 16% yield). 1H NMR (600 MHz, CDCl3) δ 8.02 (d, 2H, J=8.2 Hz), 7.41 (d, 2H, J=8.1 Hz), 4.62 (s, 2H), 3.92 (s, 3H); 13C NMR (150 MHz, CDCl3167.1, 143.5, 130.8) δ 129.9, 127.5, 72.8, 52.4.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
510 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
16%

Identifiers

REACTION_CXSMILES
O[CH2:2][O:3][C:4](=[O:11])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.B(F)(F)F.[CH3:16][CH2:17][O:18][CH2:19]C.C(OCC)(=[O:23])C>ClCCl>[CH3:2][O:3][C:4](=[O:11])[C:5]1[CH:10]=[CH:9][C:8]([CH2:19][O:18][CH2:17][CH2:16][OH:23])=[CH:7][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
OCOC(C1=CC=CC=C1)=O
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
510 μL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
the reaction stirred at −5° C. for 35 minutes under nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was purged with nitrogen
CUSTOM
Type
CUSTOM
Details
brought to −5° C
CUSTOM
Type
CUSTOM
Details
A dewar condenser (also flame-dried)
ADDITION
Type
ADDITION
Details
containing a dry ice/acetone bath (−78° C.)
ADDITION
Type
ADDITION
Details
was added (˜55 drops)
CUSTOM
Type
CUSTOM
Details
consumption of the starting material
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed to room temperature
CUSTOM
Type
CUSTOM
Details
to remove any excess ethylene oxide gas
ADDITION
Type
ADDITION
Details
The reaction was then diluted with brine
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a crude oil
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (4:1 pentane:ethyl acetate)

Outcomes

Product
Details
Reaction Time
35 min
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)COCCO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 520 mg
YIELD: PERCENTYIELD 16%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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